(E)-2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-19-12-4-2-10(3-5-12)14-7-6-13(20-14)8-11(9-16)15(17)18/h2-8H,1H3,(H2,17,18)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFISGPCKOIOWLF-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide typically involves the reaction of 4-methoxyphenylfuran with cyanoacrylamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: 2-amino-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Formula : C19H18N2O
IUPAC Name : (E)-2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide
The compound features a unique structure characterized by a cyano group, an acrylamide moiety, and a furan ring substituted with a 4-methoxyphenyl group. The synthesis typically involves the reaction of 4-methoxyphenylfuran with cyanoacrylamide, often facilitated by bases such as potassium carbonate in solvents like dimethylformamide (DMF) under controlled heating conditions.
Medicinal Chemistry
This compound has been studied for its potential as a pharmacophore in drug design due to its anti-inflammatory and anticancer properties. It has shown promise in inhibiting key enzymes or receptors involved in disease pathways. For example, compounds similar to this have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation .
The compound exhibits notable biological activities, particularly in antimicrobial and anticancer research. Studies have indicated that it can inhibit the growth of pathogens and cancer cells effectively. For instance, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.30 µg/mL against various bacterial strains, suggesting strong antimicrobial efficacy .
Materials Science
In materials science, this compound is explored for its use in developing organic semiconductors and light-emitting diodes (LEDs). Its unique chemical structure allows it to function as a building block for synthesizing more complex molecules that can be utilized in advanced materials.
Industrial Applications
The compound is also investigated for potential industrial applications, including the synthesis of advanced polymers and coatings. Its chemical properties make it suitable for creating materials with specific functionalities that can be tailored for various industrial uses .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various derivatives of this compound against HeLa cells. The most potent derivative exhibited an IC50 value of 3.10 ± 0.02 μM, demonstrating significant inhibition of cell proliferation and induction of apoptosis through ROS generation and modulation of signaling pathways like STAT3 phosphorylation .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of related compounds. The results indicated that these compounds not only inhibited bacterial growth effectively but also enhanced the efficacy of established antibiotics when used in combination therapies .
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Substituent Variations on the Furan Ring
The substituent on the furan ring significantly impacts chemical reactivity and bioactivity. Key analogs include:
Key Insight: The 4-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with electron-withdrawing substituents (e.g., Cl, Br) in analogs.
Acrylamide Nitrogen Modifications
Variations in the acrylamide nitrogen substituent alter solubility, bioavailability, and target interactions:
Key Insight : The absence of a bulky nitrogen substituent in the target compound may limit membrane permeability compared to piperidinyl or benzyl analogs but could enhance solubility in aqueous environments .
Electronic and Structural Properties
- Optoelectronic Applications: Furylethynyl spacers in dyes (e.g., 5-((4-methoxyphenyl)ethynyl)furan-2-carbaldehyde) demonstrate tunable absorption spectra via substituent effects . The target compound’s cyano group could enhance charge transfer in similar applications.
- Metabolic Stability : Biotransformation studies show that chlorinated acrylamides undergo faster fungal reduction than methoxy-substituted analogs .
Biological Activity
(E)-2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a cyano group, an acrylamide moiety, and a furan ring substituted with a 4-methoxyphenyl group. The synthesis typically involves the reaction of 4-methoxyphenylfuran with cyanoacrylamide, often facilitated by bases such as potassium carbonate in solvents like dimethylformamide (DMF) under controlled heating conditions.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Studies have shown that derivatives within the cyanoacrylamide class exhibit significant activity against various bacterial and fungal strains. For instance, similar compounds have exhibited minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL against Bacillus mycoides to 0.0195 mg/mL against Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound 12a | 0.0195 | E. coli |
| Compound 15 | 0.0048 | B. mycoides |
| Compound 12b | 0.039 | C. albicans |
These findings suggest that this compound could be effective against resistant strains of bacteria and fungi.
Anticancer Potential
The compound's potential as an anticancer agent is also under investigation. Preliminary studies indicate that it may inhibit key cellular pathways involved in cancer progression. The mechanism involves interactions with specific molecular targets, potentially disrupting normal cellular functions through hydrogen bonding and π-π interactions facilitated by its structural components.
Case Study: In Vitro Anticancer Activity
In vitro assays have demonstrated that compounds similar to this compound can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, derivatives have shown IC50 values indicating significant cytotoxicity against various cancer cell lines .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Interaction with Biological Macromolecules : The cyano group can form hydrogen bonds with proteins and nucleic acids, altering their function.
- Disruption of Cellular Processes : The furan ring's ability to engage in π-π stacking can interfere with cellular signaling pathways.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation .
Research Applications
The compound is being explored for various applications beyond antimicrobial and anticancer uses:
- Medicinal Chemistry : Investigated as a pharmacophore for drug development targeting inflammatory diseases.
- Material Science : Studied for its potential use in developing polymers with specific properties due to its unique chemical structure.
Q & A
Q. What are the optimal synthetic routes for (E)-2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide, and how can reaction conditions be optimized?
The compound is typically synthesized via a Knoevenagel condensation between a cyanoacetamide derivative and a substituted furan carbaldehyde. Key steps include using α-bromoacrylic acid in dimethylformamide (DMF) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent under ice-cooled conditions . Solvent systems such as ethyl acetate/petroleum ether mixtures are effective for purification via column chromatography. Optimization should focus on reaction time (12–24 hours), temperature (0°C to room temperature), and stoichiometric ratios to maximize yields above 75% .
Q. Which spectroscopic techniques are most reliable for characterizing this acrylamide derivative?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the (E)-stereochemistry and substituent positions. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the cyano (-CN) and acrylamide moieties. Elemental analysis ensures purity (>95%) by matching experimental and theoretical C, H, and N percentages .
Q. How should researchers handle stability issues during storage?
Store the compound in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent degradation via hydrolysis or oxidation. Avoid exposure to moisture, light, and reactive solvents. Pre-storage purity checks via thin-layer chromatography (TLC) are recommended .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Use cell viability assays (e.g., MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity at concentrations ranging from 1–100 μM. Pair these with controls like cisplatin for benchmarking. Enzyme-linked immunosorbent assays (ELISA) can assess kinase inhibition if the compound targets signaling pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Modify the 4-methoxyphenyl group on the furan ring to introduce electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxyl) substituents. Replace the cyano group with carboxyl or ester functionalities to alter polarity and bioavailability. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like tyrosine kinases or tubulin .
Q. What strategies resolve contradictions in toxicity data across different biological models?
Discrepancies may arise from metabolic differences (e.g., cytochrome P450 activity in hepatic vs. non-hepatic cells). Conduct cross-species metabolite profiling using LC-MS/MS and compare results with structurally related compounds like AF-2, a nitrofuran acrylamide with documented carcinogenicity . Dose-response curves in multiple models (e.g., zebrafish embryos, murine macrophages) clarify context-dependent toxicity .
Q. Which computational methods predict the compound’s pharmacokinetic properties?
Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. Molecular dynamics simulations (e.g., GROMACS) model interactions with plasma proteins like albumin. These tools prioritize analogs with optimal oral bioavailability and reduced off-target effects .
Q. How can researchers validate target engagement in cellular models?
Apply cellular thermal shift assays (CETSA) to confirm binding to suspected protein targets. Combine with siRNA knockdown or CRISPR-Cas9 gene editing to observe phenotypic rescue. For example, if the compound inhibits EGFR, monitor phospho-EGFR levels via Western blot after treatment .
Notes for Methodological Rigor
- Synthesis Reproducibility: Always confirm anhydrous conditions for EDCI-mediated couplings to prevent side reactions .
- Data Validation: Use triplicate biological replicates and report standard deviations. Cross-validate NMR peaks with simulated spectra (e.g., ChemDraw) .
- Ethical Compliance: Follow OECD Guidelines 423 for acute toxicity testing in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
